molecular formula C14H18ClN3O2S B12794087 1H-(1,2,5)Thiadiazolo(4,3,2-jk)(1,4)benzodiazepine, 9-chloro-6-(cyclopropylmethyl)-4,5,6,7-tetrahydro-5-methyl-, 2,2-dioxide CAS No. 136722-88-8

1H-(1,2,5)Thiadiazolo(4,3,2-jk)(1,4)benzodiazepine, 9-chloro-6-(cyclopropylmethyl)-4,5,6,7-tetrahydro-5-methyl-, 2,2-dioxide

Cat. No.: B12794087
CAS No.: 136722-88-8
M. Wt: 327.8 g/mol
InChI Key: LUMJACVICIMYFZ-UHFFFAOYSA-N
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Description

1H-(1,2,5)Thiadiazolo(4,3,2-jk)(1,4)benzodiazepine, 9-chloro-6-(cyclopropylmethyl)-4,5,6,7-tetrahydro-5-methyl-, 2,2-dioxide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by its benzodiazepine core, which is fused with a thiadiazole ring, and its chlorine, cyclopropylmethyl, and methyl substituents. The presence of the 2,2-dioxide group further adds to its distinct chemical properties.

Preparation Methods

The synthesis of 1H-(1,2,5)Thiadiazolo(4,3,2-jk)(1,4)benzodiazepine, 9-chloro-6-(cyclopropylmethyl)-4,5,6,7-tetrahydro-5-methyl-, 2,2-dioxide involves multiple steps, including the formation of the benzodiazepine core, the introduction of the thiadiazole ring, and the addition of the substituents. The reaction conditions typically require specific reagents, catalysts, and solvents to achieve the desired product. Industrial production methods may involve optimization of these synthetic routes to ensure high yield and purity of the compound .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: The presence of the 2,2-dioxide group suggests that the compound can undergo oxidation reactions, potentially forming sulfoxides or sulfones.

    Reduction: Reduction reactions may target the nitro groups or other reducible functionalities within the molecule.

    Substitution: The chlorine atom in the benzodiazepine core can be substituted with other nucleophiles under appropriate conditions. Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols.

Scientific Research Applications

1H-(1,2,5)Thiadiazolo(4,3,2-jk)(1,4)benzodiazepine, 9-chloro-6-(cyclopropylmethyl)-4,5,6,7-tetrahydro-5-methyl-, 2,2-dioxide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The benzodiazepine core is known to interact with the gamma-aminobutyric acid (GABA) receptors in the central nervous system, potentially leading to sedative or anxiolytic effects. The thiadiazole ring and other substituents may contribute to its overall biological activity by modulating its binding affinity and selectivity for different targets .

Comparison with Similar Compounds

Similar compounds to 1H-(1,2,5)Thiadiazolo(4,3,2-jk)(1,4)benzodiazepine, 9-chloro-6-(cyclopropylmethyl)-4,5,6,7-tetrahydro-5-methyl-, 2,2-dioxide include other benzodiazepine derivatives and thiadiazole-containing compounds. These compounds may share similar chemical properties and biological activities but differ in their specific substituents and overall structure. The uniqueness of this compound lies in its combination of the benzodiazepine core with the thiadiazole ring and the specific substituents, which may confer distinct chemical and biological properties .

Properties

CAS No.

136722-88-8

Molecular Formula

C14H18ClN3O2S

Molecular Weight

327.8 g/mol

IUPAC Name

6-chloro-10-(cyclopropylmethyl)-11-methyl-2λ6-thia-1,3,10-triazatricyclo[6.4.1.04,13]trideca-4,6,8(13)-triene 2,2-dioxide

InChI

InChI=1S/C14H18ClN3O2S/c1-9-6-18-14-11(8-17(9)7-10-2-3-10)4-12(15)5-13(14)16-21(18,19)20/h4-5,9-10,16H,2-3,6-8H2,1H3

InChI Key

LUMJACVICIMYFZ-UHFFFAOYSA-N

Canonical SMILES

CC1CN2C3=C(CN1CC4CC4)C=C(C=C3NS2(=O)=O)Cl

Origin of Product

United States

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